3-azido-4-O-(tert-butyldiMethylsilyl)-3,6-dideoxy-α-D-glucopyranose 1,2-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-azido-4-O-(tert-butyldiMethylsilyl)-3,6-dideoxy-α-D-glucopyranose 1,2-diacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including an azido group, a tert-butyldimethylsilyl (TBDMS) protecting group, and acetyl groups. These functional groups contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-4-O-(tert-butyldiMethylsilyl)-3,6-dideoxy-α-D-glucopyranose 1,2-diacetate typically involves multiple steps, starting from readily available sugar derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar derivative are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-azido-4-O-(tert-butyldiMethylsilyl)-3,6-dideoxy-α-D-glucopyranose 1,2-diacetate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or hydrogenation catalysts.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of deprotected hydroxyl derivatives.
Scientific Research Applications
3-azido-4-O-(tert-butyldiMethylsilyl)-3,6-dideoxy-α-D-glucopyranose 1,2-diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a building block for glycosylation reactions.
Biology: Utilized in the study of carbohydrate-protein interactions and as a probe in bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-azido-4-O-(tert-butyldiMethylsilyl)-3,6-dideoxy-α-D-glucopyranose 1,2-diacetate involves its ability to undergo selective chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The TBDMS group provides protection during synthetic steps, which can be selectively removed to reveal reactive hydroxyl groups. These features make it a versatile tool in synthetic and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-azido-3,6-dideoxy-α-D-glucopyranose: Lacks the TBDMS and acetyl groups, making it less protected and more reactive.
4-O-(tert-butyldiMethylsilyl)-3,6-dideoxy-α-D-glucopyranose: Lacks the azido group, limiting its use in click chemistry.
3-azido-4-O-(tert-butyldiMethylsilyl)-3,6-dideoxy-β-D-glucopyranose: The β-anomer, which may have different reactivity and biological properties.
Uniqueness
3-azido-4-O-(tert-butyldiMethylsilyl)-3,6-dideoxy-α-D-glucopyranose 1,2-diacetate is unique due to the combination of its azido, TBDMS, and acetyl groups. This combination provides a balance of protection and reactivity, making it a valuable compound for various synthetic applications.
Properties
CAS No. |
107599-49-5 |
---|---|
Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
0 |
Synonyms |
3-azido-4-O-(tert-butyldiMethylsilyl)-3,6-dideoxy-α-D-glucopyranose 1,2-diacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.